![molecular formula C17H16F3NO3 B4750679 3-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B4750679.png)
3-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide
Overview
Description
3-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide, also known as TFP, is a chemical compound that has been synthesized for scientific research purposes. It is a potent and selective antagonist of the human G protein-coupled receptor GPR40, which is involved in glucose homeostasis and insulin secretion.
Scientific Research Applications
3-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide has been used in scientific research to study the role of GPR40 in glucose homeostasis and insulin secretion. It has been shown to inhibit GPR40 activation by free fatty acids and improve glucose tolerance in animal models of diabetes. 3-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide has also been used to investigate the potential therapeutic benefits of GPR40 antagonists in the treatment of type 2 diabetes.
Mechanism of Action
3-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide acts as a competitive antagonist of GPR40, binding to the receptor and preventing the activation of downstream signaling pathways. GPR40 is expressed in pancreatic beta cells and plays a role in the regulation of insulin secretion in response to glucose and free fatty acids. By inhibiting GPR40 activation, 3-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide can improve glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
3-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been shown to reduce plasma glucose and insulin levels in response to glucose challenge. 3-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide has no significant effects on body weight or food intake.
Advantages and Limitations for Lab Experiments
3-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide is a potent and selective antagonist of GPR40, making it a valuable tool for studying the role of this receptor in glucose homeostasis and insulin secretion. However, its use is limited by its low solubility in water and its potential for off-target effects. Careful dose-response studies are necessary to ensure that any observed effects are due to specific inhibition of GPR40.
Future Directions
Future research on 3-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide could focus on its potential therapeutic benefits in the treatment of type 2 diabetes. Studies could investigate the effects of long-term 3-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide treatment on glucose homeostasis and insulin sensitivity in animal models of diabetes. Additionally, the development of more potent and selective GPR40 antagonists could lead to the discovery of new treatments for diabetes and other metabolic disorders.
properties
IUPAC Name |
3-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO3/c1-12-4-2-3-5-15(12)23-11-10-16(22)21-13-6-8-14(9-7-13)24-17(18,19)20/h2-9H,10-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJDJTKTBHAXJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCC(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4750601.png)
![2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4750604.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-phenylthiourea](/img/structure/B4750612.png)
![1-(2-furylmethyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4750623.png)
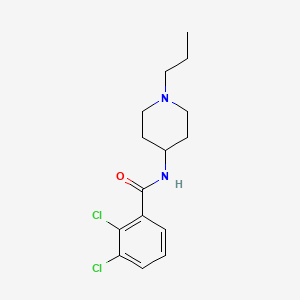
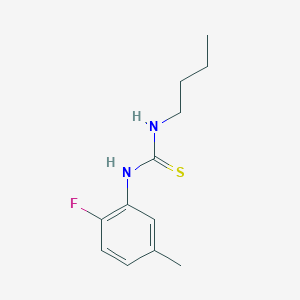
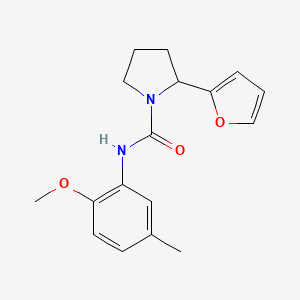
![N-benzyl-2-{2-methoxy-4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetamide](/img/structure/B4750654.png)
![5-[(3-{[(4-methylbenzyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4750655.png)
![N-{2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4750661.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B4750673.png)
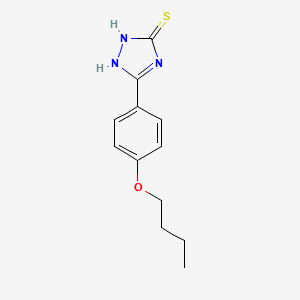
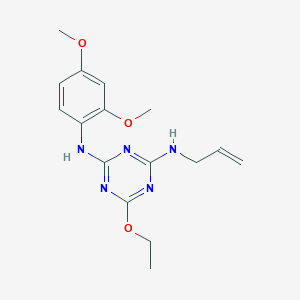
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4750701.png)